REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:18])([CH3:17])[O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2]>C(O)C>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][O:6][Si:5]([C:1]([CH3:2])([CH3:3])[CH3:4])([CH3:17])[CH3:18])=[CH:9][CH:10]=1
|
Name
|
tert-butyldimethyl-4-nitrobenzyloxysilane
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)[N+](=O)[O-])(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 7.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to the mixture was added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried 5% palladium on carbon (0.83 g)
|
Type
|
FILTRATION
|
Details
|
The palladium was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was separated
|
Type
|
CUSTOM
|
Details
|
purified with column chromatography (ethyl acetate/hexane=1/4)
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CO[Si](C)(C)C(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |